(R)-(+)-Atenolol
Overview
Description
Scientific Research Applications
Comparative Proteomics Analysis in Vascular Smooth Muscle Cells
- A study by Sui et al. (2008) investigated the differential protein expression in vascular smooth muscle cells incubated with the enantiomers of atenolol. The research focused on the impact of these enantiomers on calcium-binding proteins and metabolic enzymes, revealing that certain proteins were down-regulated when incubated with the S-enantiomer of atenolol compared to the R-enantiomer. This has implications for understanding the molecular mechanisms of atenolol in the treatment of hypertension (Sui et al., 2008).
Crystallization and Structural Analysis
- Kandula et al. (2018) conducted a study on the crystallization of R-(+)-atenolol hydrochloride from a racemic ionic liquid, providing the first solid-state structure of R-(+)-atenolol as a hydrochloride salt. This research contributes significantly to understanding the biological activity of atenolol's enantiomers and may inform future drug development (Kandula et al., 2018).
Inhibition of Vasculogenesis in Infantile Hemangioma
- A 2021 study by Seebauer et al. explored the effects of R(+) enantiomers of propranolol and atenolol on infantile hemangioma, a common benign tumor in infants. The study found that R(+) atenolol inhibited the formation of blood vessels from hemangioma stem cells, suggesting a potential therapeutic application in treating this condition (Seebauer et al., 2021).
Chromatographic Methods for Enantiomer Separation
- Batra and Bhushan (2018) reviewed various liquid chromatographic methods for the separation and determination of atenolol enantiomers, highlighting the importance of understanding the specific actions of each enantiomer in pharmaceutical applications (Batra & Bhushan, 2018).
Environmental Impact and Toxicology
- Winter et al. (2008) studied the chronic impacts of atenolol on the development and reproduction in fathead minnows, providing insights into the environmental and ecological effects of pharmaceutical compounds like atenolol. This research is crucial for assessing the potential ecological risks of widely used medications (Winter et al., 2008).
Occurrence and Fate in Sewage Treatment Systems
- Ruan et al. (2019) investigated the seasonal occurrence
Renal Secretion and Transporter Mediation
- Yin et al. (2015) researched the renal secretion of atenolol, revealing that it is mediated by human organic cation transporters and multidrug and toxin extrusion proteins. This study provides important insights into the pharmacokinetics of atenolol, which is crucial for understanding its therapeutic efficacy and safety (Yin et al., 2015).
Metabolomics-Genomics Integration in Hyperglycemia Prediction
- Oliveira et al. (2016) integrated metabolomics and genomics data to identify biomarkers for predicting blood glucose changes during atenolol treatment. This approach offers a novel perspective in understanding the individual responses to atenolol, particularly in the context of adverse effects like hyperglycemia (Oliveira et al., 2016).
Pharmacokinetics of Atenolol Enantiomers
- Mehvar et al. (1990) studied the pharmacokinetics of atenolol enantiomers in humans and rats, providing valuable information on the differential behavior of these enantiomers in the body. This research is important for optimizing dosing and minimizing side effects (Mehvar et al., 1990).
properties
IUPAC Name |
2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METKIMKYRPQLGS-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=C(C=C1)CC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045753 | |
Record name | R-(+)-Atenolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56322620 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(R)-(+)-Atenolol | |
CAS RN |
56715-13-0 | |
Record name | (+)-Atenolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56715-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-Atenolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056715130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Atenolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06987 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | R-(+)-Atenolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ATENOLOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG132I00WY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.